N-(3-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
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Overview
Description
N-(3-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is an organic compound that features both an aromatic ring and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Attachment of the Aromatic Ring: The aromatic ring with an acetyl group can be introduced through a Friedel-Crafts acylation reaction.
Formation of the Amide Bond: The final step involves coupling the triazole-containing intermediate with an appropriate amine to form the amide bond.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic ring or the triazole ring.
Reduction: Reduction reactions could target the carbonyl group in the acetyl moiety or the amide bond.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes involving triazole-containing compounds.
Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, triazole-containing compounds can interact with enzymes, receptors, or other proteins, affecting their function. The acetylphenyl group could also play a role in binding interactions or in modulating the compound’s overall properties.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)acetamide
- N-(3-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide
Uniqueness
N-(3-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of both an acetyl group and a triazole ring can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-(3-acetylphenyl)-3-(1,2,4-triazol-1-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-10(18)11-3-2-4-12(7-11)16-13(19)5-6-17-9-14-8-15-17/h2-4,7-9H,5-6H2,1H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUPUEWWBMOPQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCN2C=NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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